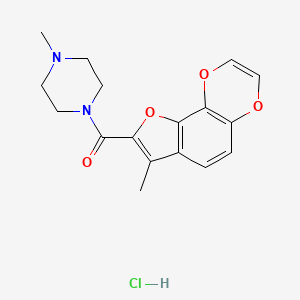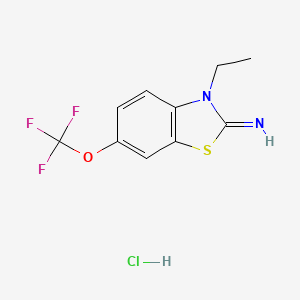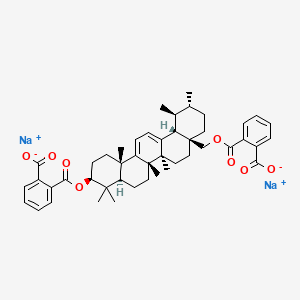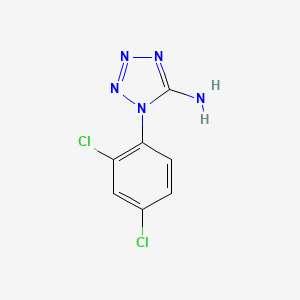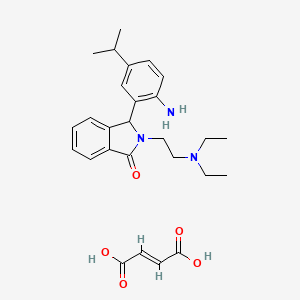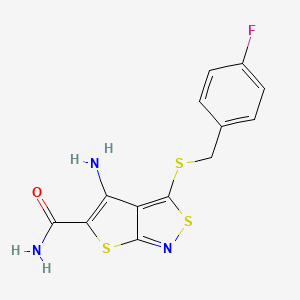
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that features a thieno-isothiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-c)isothiazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of 4-amino-3-(((4-fluorophenyl)methyl)thio)- derivatives can be achieved through nucleophilic substitution reactions followed by cyclization .
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .
Types of Reactions:
Oxidation: Thieno(2,3-c)isothiazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno-isothiazole core .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial and anti-inflammatory properties.
Medicine: Potential use as therapeutic agents due to their biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thieno(2,3-c)isothiazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For instance, some derivatives may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Thiazoles: Share a similar sulfur-nitrogen heterocyclic structure but differ in their specific ring configurations.
Thiophenes: Contain a sulfur atom in a five-membered ring but lack the additional nitrogen atom present in thieno-isothiazoles.
Uniqueness: Thieno(2,3-c)isothiazole derivatives are unique due to their specific ring structure, which imparts distinct electronic and steric properties. These properties can influence their reactivity and biological activity, making them valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
135518-33-1 |
|---|---|
Molecular Formula |
C13H10FN3OS3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[2,3-c][1,2]thiazole-5-carboxamide |
InChI |
InChI=1S/C13H10FN3OS3/c14-7-3-1-6(2-4-7)5-19-13-8-9(15)10(11(16)18)20-12(8)17-21-13/h1-4H,5,15H2,(H2,16,18) |
InChI Key |
QCMCKQSIRBQXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C3C(=C(SC3=NS2)C(=O)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


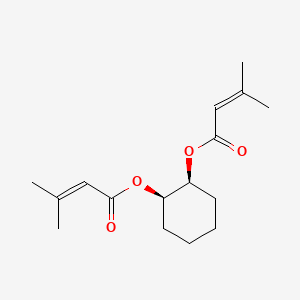
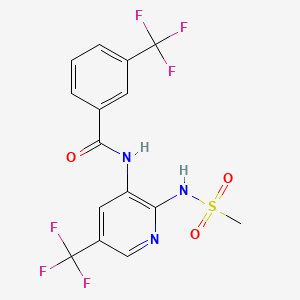
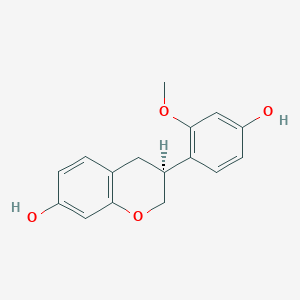

![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)
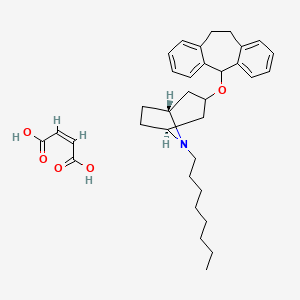
![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)
